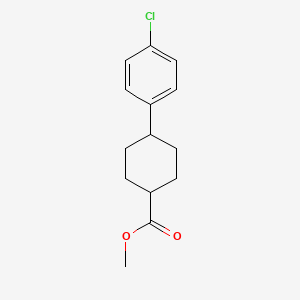

Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate

Übersicht

Beschreibung

“Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate” is a chemical compound with the CAS Number: 128208-10-6 . It has a molecular weight of 252.74 and its IUPAC name is methyl 4-(4-chlorophenyl)cyclohexanecarboxylate .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C14H17ClO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h6-10,12H,2-5H2,1H3/t10-,12- . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 252.74 . It is stored under refrigerated conditions . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen

1. Chemical Characterization and Reactions

Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate and its derivatives have been studied for their chemical properties and reactions. For instance, Roll and Huitric (1966) examined the epoxidation of similar compounds, highlighting the unique products formed under different conditions, providing insights into chemical reactivity and stereochemistry (Roll & Huitric, 1966). Additionally, Chapman et al. (1968) researched the kinetics of alkaline hydrolysis of methyl and ethyl trans-4-substituted cyclohexanecarboxylates, offering valuable data on reaction rates and solvent effects (Chapman et al., 1968).

2. Stereochemistry and Catalysis

The stereochemistry of reactions involving these compounds has been a focus area, as evidenced by Brown and Hall (1985) who explored the stereochemistry of hydrogenation of unsaturated cyclohexanecarboxylic acids and their esters, emphasizing the influence of stereochemical control in homogeneous catalysis (Brown & Hall, 1985).

3. Pharmaceutical and Biomedical Applications

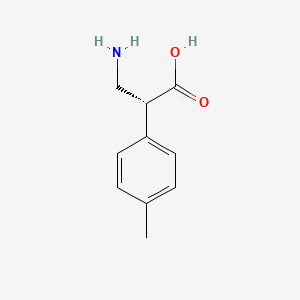

In the biomedical field, Muro et al. (2009) discovered a compound with a trans-4-substituted cyclohexanecarboxylic acid structure showing potential as a very late antigen-4 antagonist, suggesting its utility in treating asthma and its advancement to clinical trials (Muro et al., 2009). Furthermore, Svahn et al. (1986) synthesized derivatives of tranexamic acid containing the trans-4-(aminomethyl)cyclohexanecarboxylic acid moiety, showing improved absorption compared to the parent compound (Svahn et al., 1986).

4. Environmental and Ecological Impact

Research by Gallagher et al. (2015) on compounds similar to this compound, such as cis- and trans-4-methylcyclohexane methanol, revealed their impact on human odor perception following an industrial spill, highlighting the environmental and ecological significance of these compounds (Gallagher et al., 2015).

Safety and Hazards

The safety information for “Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate” indicates that it should be handled with care. The compound has a signal word of “Warning” and the precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . The hazard statements include H302-H315-H319 .

Eigenschaften

IUPAC Name |

methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h6-10,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLQNZWNPRZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

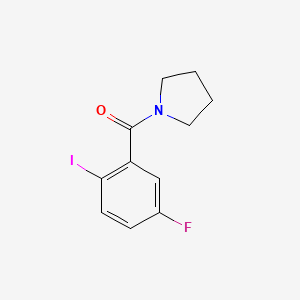

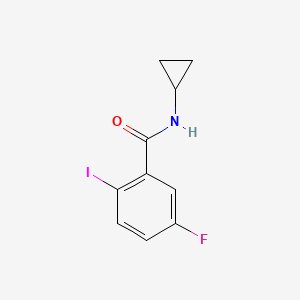

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B3096355.png)

![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096366.png)

![5-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B3096383.png)

![methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3096424.png)

![3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B3096445.png)

![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)